molecular formula C7H5BrN2O B1524604 4-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol CAS No. 1190310-05-4

4-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol

Cat. No.: B1524604
CAS No.: 1190310-05-4
M. Wt: 213.03 g/mol
InChI Key: HLDRAXFKUNZCDU-UHFFFAOYSA-N
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Description

4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-ol is a heterocyclic compound that contains both pyrrole and pyridine rings. It is characterized by the presence of a bromine atom at the 4-position and a hydroxyl group at the 6-position of the pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromo-2-nitropyridine with ethyl acetoacetate under basic conditions, followed by reduction and cyclization to form the desired product . Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the bromine atom at the 4-position .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various substituted pyrrolo[2,3-b]pyridines, while oxidation and reduction reactions can modify the functional groups on the pyridine ring .

Mechanism of Action

The mechanism of action of 4-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol involves its interaction with specific molecular targets, such as kinases and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-ol: Similar structure with a chlorine atom instead of bromine.

    4-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol: Contains a fluorine atom at the 4-position.

    1H-pyrrolo[2,3-b]pyridin-6-ol: Lacks the halogen substituent at the 4-position.

Uniqueness

4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-ol is unique due to the presence of the bromine atom, which can participate in various chemical reactions, making it a versatile building block for the synthesis of diverse compounds. Its specific substitution pattern also imparts distinct biological activities compared to its analogs .

Properties

IUPAC Name

4-bromo-1,7-dihydropyrrolo[2,3-b]pyridin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c8-5-3-6(11)10-7-4(5)1-2-9-7/h1-3H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLDRAXFKUNZCDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CC(=O)N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80696622
Record name 4-Bromo-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190310-05-4
Record name 4-Bromo-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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